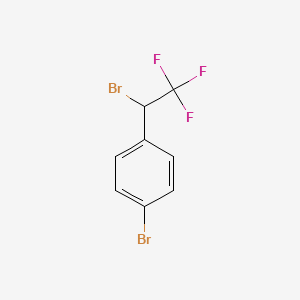
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is generally prepared through chemical synthesis. One common method involves the reaction of 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst . This reaction yields the desired product under controlled conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), which can generate reactive intermediates at low temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an important chemical intermediate commonly used in organic synthesis reactions . Its applications span various fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H5Br2F3 |
|---|---|
Peso molecular |
317.93 g/mol |
Nombre IUPAC |
1-bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
Clave InChI |
DNQBBEQPIZZCJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
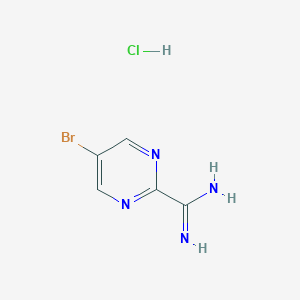
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

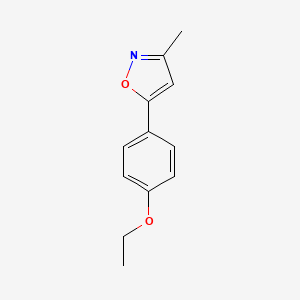
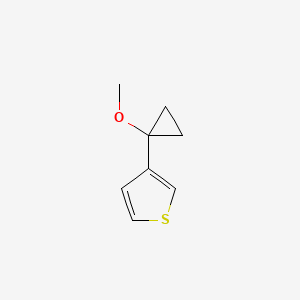
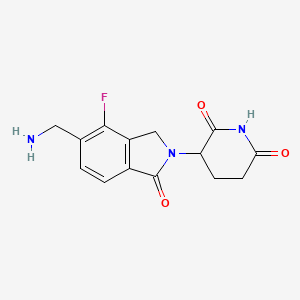
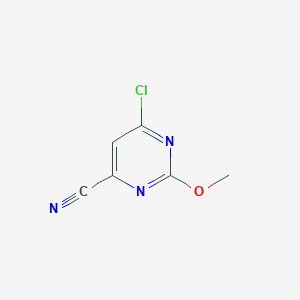
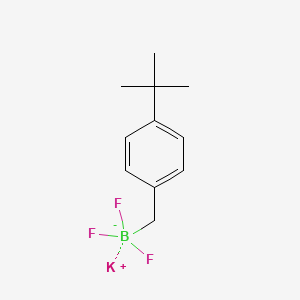

![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
